![molecular formula C24H23N3O2 B283626 (5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile, commonly known as DMMDA-2, is a chemical compound that belongs to the family of pyridine derivatives. It has been used in scientific research for its potential applications in the field of medicine. The purpose of
Mechanism of Action
The mechanism of action of DMMDA-2 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMMDA-2 has also been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. Additionally, DMMDA-2 has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have anti-inflammatory effects. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms. However, more research is needed to fully understand the biochemical and physiological effects of DMMDA-2.
Advantages and Limitations for Lab Experiments
DMMDA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in the field of medicine. However, there are also limitations to its use in lab experiments. DMMDA-2 is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the mechanism of action of DMMDA-2 is not fully understood, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on DMMDA-2. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, more research is needed to fully understand the advantages and limitations of using DMMDA-2 in lab experiments.
Synthesis Methods
DMMDA-2 can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with 2-phenylethylmalononitrile and pyridine-3-carbaldehyde in the presence of a base. The reaction yields a yellow solid that can be purified using recrystallization. The purity of the compound can be confirmed using thin-layer chromatography and spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy.
Scientific Research Applications
DMMDA-2 has been used in scientific research for its potential applications in the field of medicine. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. DMMDA-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
properties
Molecular Formula |
C24H23N3O2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O2/c1-16-9-10-22(17(2)13-16)26-15-21-18(3)20(14-25)23(28)27(24(21)29)12-11-19-7-5-4-6-8-19/h4-10,13,15,26H,11-12H2,1-3H3/b21-15- |
InChI Key |
FRVLRFBPDRPXJD-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C\2/C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
SMILES |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



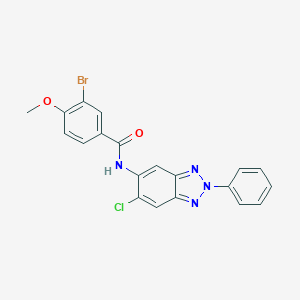
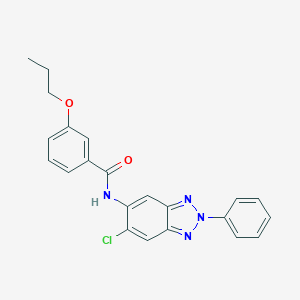
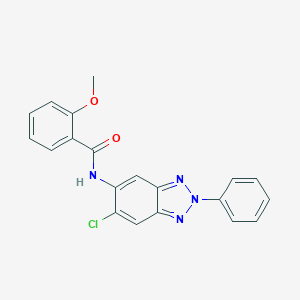
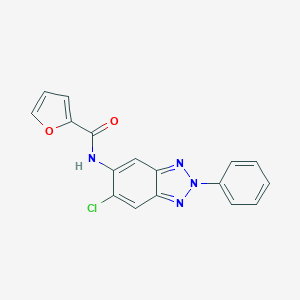
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)

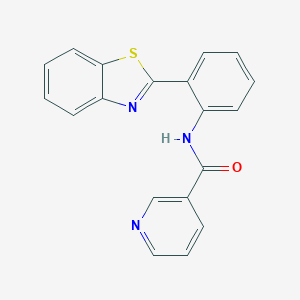
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)